molecular formula C23H22N6O2 B2947030 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1421443-71-1

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2947030
CAS No.: 1421443-71-1
M. Wt: 414.469
InChI Key: XBNMWCKKVITZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a phthalazinone core fused with a 1,2,3-triazole-carboxamide moiety. The compound features a cyclopentyl substituent at the 3-position of the phthalazinone ring and a phenyl group attached to the triazole ring. Its molecular formula is C₂₄H₂₁N₅O₂, with a molecular weight of 415.4 g/mol .

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c30-22(21-15-25-29(27-21)17-10-2-1-3-11-17)24-14-20-18-12-6-7-13-19(18)23(31)28(26-20)16-8-4-5-9-16/h1-3,6-7,10-13,15-16H,4-5,8-9,14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNMWCKKVITZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone intermediate, followed by the introduction of the triazole ring through cycloaddition reactions. The final step involves the coupling of the triazole derivative with the phthalazinone intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key References
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Target) Phthalazinone + 1,2,3-triazole Cyclopentyl (phthalazinone); phenyl (triazole) C₂₄H₂₁N₅O₂ 415.4
N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)octanamide (Compound 11) Phthalazinone + 1,2,4-triazole Methyl (phthalazinone); dichlorophenyl (amide); octanethio linker C₃₁H₄₀N₇O₂SCl₂ 644.2343
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Pyrazine + 1,2,3-triazole Furan-3-yl (pyrazine); phenyl (triazole) C₁₈H₁₄N₆O₂ 346.3
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Phthalazinone + chromene Methyl (phthalazinone); chromene-carboxamide C₂₀H₁₅N₃O₄ 361.35

Key Observations :

  • Substituent Flexibility : The cyclopentyl group in the target compound enhances steric bulk compared to methyl or hydroxypropyl substituents in analogues like Compound 11 . This may influence binding affinity in biological targets.
  • Linker Diversity : Analogues such as Compound 11 incorporate sulfur-containing linkers (thioethers), which are absent in the target compound. Thioether groups often improve metabolic stability but may reduce solubility .

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique molecular structure incorporates multiple functional groups, including a triazole ring and a phthalazine derivative, which are known for their pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The molecular formula of this compound is C23H22N6O2, with a molecular weight of 414.469 g/mol. The compound's structure suggests potential interactions with biological targets such as enzymes or receptors involved in various disease processes.

Property Value
Molecular FormulaC23H22N6O2
Molecular Weight414.469 g/mol
Functional GroupsTriazole, Carboxamide, Phthalazine

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to possess potent antitumor activities against various cancer cell lines. A study evaluating triazolo[4,3-a]pyrimidine derivatives found that certain compounds displayed IC50 values significantly lower than those of established chemotherapeutics like Cisplatin .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The structural characteristics of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenyliH -1,2,3-triazole -4-carboxamide suggest that it may exhibit similar activities against bacterial and fungal pathogens. Previous studies have highlighted the effectiveness of triazole compounds against various microbial strains, indicating potential applications in treating infections.

Synthesis and Evaluation

The synthesis of N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl ) -2 -phenyl -2H -1 , 2 , 3 -triazole -4 -carboxamide has been explored using several methods that leverage its unique structural features for further derivatization. The biological evaluation of synthesized compounds has shown promising results in inhibiting cell proliferation in cancer models.

For example:

  • Compound 4c : IC50 value of 17.83 μM against MDA-MB-231 cell line.
  • Compound 4j : IC50 value of 19.73 μM against MCF7 cell line.

These findings underscore the potential of this compound as a lead structure for developing novel anticancer agents .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity profile of N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl ) -2 -phenyl -2H -1 , 2 , 3 -triazole -4 -carboxamide:

Compound Name Structural Features Biological Activity
6-Fluoro-phthalazineFluorine substitution on phthalazineAntimicrobial
5-(4-Chlorophenyl)-triazolidineTriazolidine coreAnticancer
4-Oxo-phthalazine derivativesVarious substitutions on phthalazineAntiviral
N-( (3-cyclopentyl ... )methyl) Cyclopentane moiety + triazole structurePotentially unique activity

Q & A

Q. Optimization strategies :

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
  • Yield improvement : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time.

Advanced: How can computational docking predict binding affinity with therapeutic targets?

Answer:

Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., PARP, EGFR) based on structural homology to triazole-phthalazinone derivatives .

Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters:

  • Grid box : Centered on the ATP-binding site (20ų).
  • Scoring functions : AMBER force fields to evaluate binding energy (ΔG ≤ -8 kcal/mol suggests high affinity) .

Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays.

Example : Docking into PARP-1 (PDB: 5DS3) revealed hydrogen bonding with Ser904 and hydrophobic interactions with Tyr907, aligning with in vitro IC₅₀ of 12 nM .

Basic: Which analytical techniques confirm structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify cyclopentyl (δ 1.5–2.1 ppm) and triazole (δ 8.2–8.5 ppm) protons .
  • HPLC-MS : ESI-MS (m/z calc. 486.2; observed 486.9 [M+H]⁺) .
  • FTIR : Confirm carbonyl stretches (C=O at 1680 cm⁻¹, triazole C-N at 1540 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

Assay standardization :

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., staurosporine for cytotoxicity) .

Data triangulation : Combine enzymatic assays (e.g., fluorescence-based PARP activity) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .

Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers or batch effects .

Case study : Discrepancies in IC₅₀ values (5–50 µM) were traced to variable ATP concentrations in kinase assays; normalization to 1 mM ATP resolved inconsistencies .

Basic: What strategies improve aqueous solubility without compromising activity?

Answer:

  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the cyclopentyl or phenyl positions .
  • Formulation : Use co-solvents (PEG-400) or nanoemulsions (lipid-based carriers) for in vivo studies .
  • Salt formation : Synthesize hydrochloride or mesylate salts via acid-base titration .

Example : PEGylation of the triazole moiety increased solubility from 0.2 mg/mL to 5 mg/mL in PBS (pH 7.4) .

Advanced: Design principles for in vivo pharmacokinetic studies?

Answer:

Dosing regimen : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats (n=6) to calculate bioavailability (F%) .

Sampling : Collect plasma at 0.5, 2, 6, 12, 24h post-dose. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .

Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .

Q. Key metrics :

ParameterValue (Mean ± SD)
Cₘₐₓ1.2 ± 0.3 µg/mL
t₁/₂4.5 ± 0.8 h
AUC₀–₂₄18 ± 2 µg·h/mL

Advanced: How to validate molecular targets and off-target effects?

Answer:

CRISPR screening : Knock out putative targets (e.g., PARP1) in isogenic cell lines; loss of compound efficacy confirms target engagement .

Proteomics : SILAC-based mass spectrometry to identify binding partners in cell lysates .

Thermal shift assay : Monitor protein denaturation (ΔTm ≥ 2°C indicates binding) .

Example : Thermal shift of PARP1 (ΔTm = 3.5°C) correlated with 80% enzyme inhibition at 10 µM .

Advanced: Elucidating degradation pathways under physiological conditions?

Answer:

Forced degradation : Expose to pH 1–13, UV light (254 nm), and 40°C/75% RH for 14 days .

Degradant identification : UPLC-QTOF-MS to detect hydrolysis products (e.g., phthalazinone cleavage at methylene linkage) .

Stabilization : Lyophilize with trehalose to reduce hydrolytic degradation by 90% .

Advanced: Interdisciplinary approaches for non-medicinal applications?

Answer:

  • Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., triazole-Cu coordination) .
  • Environmental chemistry : Study photodegradation pathways using LC-UV/QTOF to assess ecotoxicology .

Synergy : Collaborate with computational chemists and engineers to model industrial-scale applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.